

((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine CAS number

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Compound of Interest

Compound Name: ((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine

Cat. No.: B557613

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An In-depth Technical Guide to **((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine**

CAS Number: 157355-81-2

This technical guide provides comprehensive information on **((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine** (Fmoc-D-Thr-OH), a crucial building block in peptide synthesis for research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Data

Fmoc-D-threonine is the N-Fmoc protected form of D-threonine, the unnatural isomer of L-threonine.^[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a base-labile protecting group essential for the stepwise synthesis of peptides on a solid support.^[2] The use of the D-enantiomer can enhance the stability of the resulting peptide against enzymatic degradation, a desirable characteristic for therapeutic peptides.^[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for Fmoc-D-threonine.

Property	Value	Source(s)
CAS Number	157355-81-2	[1] [4] [5] [6] [7]
Molecular Formula	C ₁₉ H ₁₉ NO ₅	
Molecular Weight	341.36 g/mol	[4]
Appearance	White to off-white crystalline powder	[7] [8]
Purity (HPLC)	≥97% to ≥99%	[1] [8]
Melting Point	88 - 97 °C	[7] [8]
Optical Rotation [α]D ²⁰	+14.0 to +17.0° (c=1 in DMF)	[6] [8]
Solubility	Soluble in DMF	
Storage Temperature	0 to 8°C	[8] [9]

Experimental Protocols

Fmoc-D-threonine is primarily utilized in solid-phase peptide synthesis (SPPS) following the Fmoc/tBu strategy. This methodology allows for the efficient and stepwise assembly of a peptide chain on a solid resin support.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-D-threonine.

Materials and Reagents:

- Fmoc-D-threonine
- Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotriyl resin for C-terminal carboxylic acids)[\[2\]](#)[\[10\]](#)
- N,N-Dimethylformamide (DMF), peptide synthesis grade

- 20% (v/v) Piperidine in DMF
- Coupling reagents (e.g., HBTU, HATU, HCTU)[10][11][12]
- Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)[11]
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[13]
- Cold diethyl ether

Procedure:**• Resin Swelling:**

- Place the desired amount of resin in a reaction vessel.
- Wash the resin with DMF (3 x 5 mL per gram of resin).
- Swell the resin in DMF for at least 30-60 minutes.[10][13]

• Fmoc Deprotection:

- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 5-20 minutes at room temperature.[14][15]
- Drain the piperidine solution.
- Repeat the piperidine treatment to ensure complete deprotection.[13]
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11][13]

• Amino Acid Coupling:

- In a separate vial, dissolve Fmoc-D-threonine (3 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 2.9 equivalents) in DMF.[11]
- Add a base (e.g., DIPEA, 6 equivalents) to the mixture and allow for pre-activation for 2-5 minutes at room temperature.[11]
- Add the pre-activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.[11]
- Monitor the reaction completion using a qualitative test such as the Kaiser test.[13]

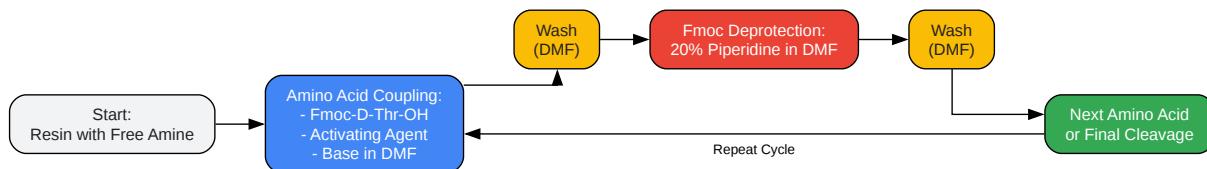
- Chain Elongation:
 - Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the desired peptide sequence.
- Final Cleavage and Deprotection:
 - After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it under vacuum.[16]
 - Treat the dried peptide-resin with a cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature.[13]
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
 - Dry the crude peptide pellet under vacuum.
- Purification and Analysis:
 - Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

- Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.[\[17\]](#)

Diagrams and Workflows

Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the iterative cycle of Fmoc-based solid-phase peptide synthesis.

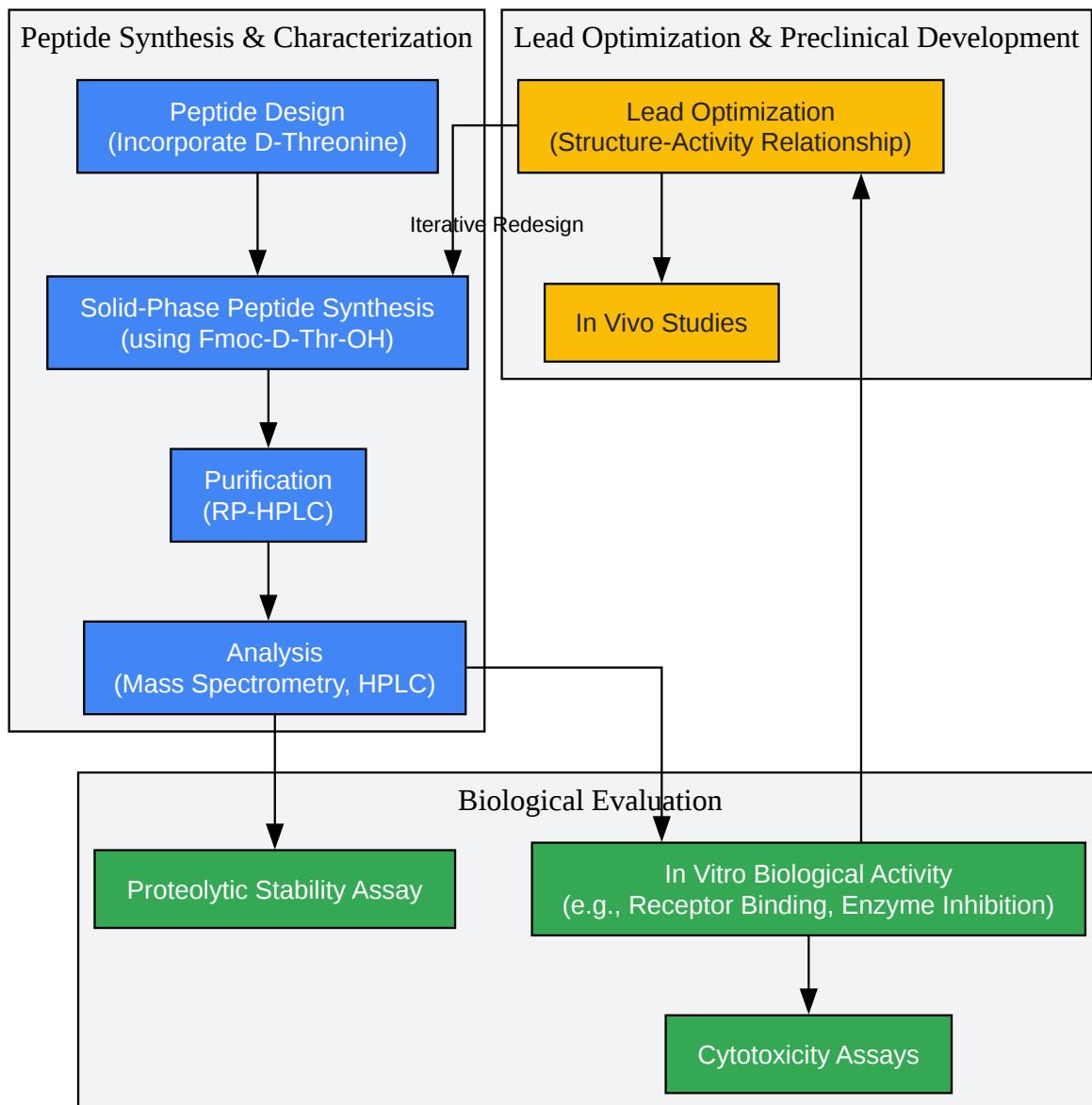


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A diagram of the iterative Fmoc-SPPS cycle.

Workflow for Peptide-Based Drug Discovery

This diagram outlines the general workflow for utilizing Fmoc-D-threonine in the discovery and development of novel peptide therapeutics.



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A workflow for peptide drug discovery using Fmoc-D-threonine.

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